6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Description
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 916438-46-5) is a bicyclic sulfone derivative with structural features critical for its biological and synthetic utility. It is synthesized via the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic), a known STAT3 inhibitor . The amino group at the 6-position enhances its physicochemical properties, including blood-brain barrier permeability, making it a valuable scaffold for drug development, particularly in oncology and neurodegenerative diseases . Its planar aromatic core and electron-deficient sulfone group facilitate interactions with biological targets, such as the STAT3 SH2 domain .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCJFBRTZJCWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484424 | |
| Record name | 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20503-39-3 | |
| Record name | 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method yields various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale asymmetric hydrogenation processes, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivatives.
Substitution: The amino group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as DIBAL-H (Diisobutylaluminum hydride) are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has been investigated for its potential as:
- Antitumor Agent : The compound acts as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in inflammatory processes associated with cancer progression. This inhibition may lead to reduced tumor growth and metastasis.
- Anti-Tubercular Activity : Studies indicate that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2.6 µM.
- Antidiabetic Properties : The compound shows promise in modulating glucose metabolism and may serve as a potential therapeutic agent for diabetes.
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Molecular Targets : Interacts with TACE and hypoxia-inducible factor 2-alpha (HIF-2α), affecting signaling pathways related to inflammation and cancer progression.
- Selective Estrogen Receptor Modulators (SERMs) : The compound's role as a SERM highlights its potential in treating hormone-related conditions.
Synthesis of Complex Organic Molecules
This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo different chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of new materials and pharmaceuticals.
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), it interferes with the enzyme’s activity, thereby modulating inflammatory responses . The compound’s selective estrogen receptor modulator activity involves binding to estrogen receptors and influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzo[b]thiophene 1,1-dioxide derivatives are highly dependent on substituent position and functional groups. Below is a comparative analysis:
Key Research Findings
STAT3 Inhibitors: K2071 (6-amino derivative) reduces glioblastoma tumor growth in vivo by 60% at 25 mg/kg, outperforming Stattic . CBT derivatives (2-carbonyl) show IC₅₀ values of 0.8–2.1 μM in STAT3-dependent cancer cells, compared to 10 μM for the parent BTP core .
Synthetic Efficiency: Rh-catalyzed hydrogenation achieves 99% yield and >99% ee for 3-phenyl derivatives, enabling gram-scale production . LDA-mediated cyclization of azides provides 3-amino derivatives in 72–85% yield but requires cryogenic conditions (-78°C) .
Biological Activity
Introduction
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound features a unique molecular structure that includes a thiophene ring fused with a benzene-like system and carries both an amino group and sulfonyl functionalities. This configuration contributes to its distinct electronic properties and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 183.23 g/mol |
| Functional Groups | Amino (-NH), Sulfonyl (SO) |
Antimicrobial Activity
Research has demonstrated that derivatives of the benzothiophene-1,1-dioxide class exhibit significant antimicrobial properties. Notably, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2.6 µM, indicating potent anti-tubercular activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as TACE (tumor necrosis factor-alpha converting enzyme) and HIF-2α (hypoxia-inducible factor 2-alpha), which are involved in inflammatory responses and cancer progression .
- Signaling Pathways : It modulates signaling pathways related to inflammation and glucose metabolism, suggesting potential implications in metabolic disorders .
Cytotoxicity
While exhibiting antimicrobial properties, some studies have noted cytotoxic effects on eukaryotic cells. For instance, certain derivatives demonstrated a TC50 (toxic concentration for 50% of cells) as low as 0.1 µM on Vero cells, indicating that while these compounds are effective against bacteria, they may also present toxicity risks .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substitution Patterns : Variations in substitution at the C-3 position of the benzothiophene ring significantly affect potency and cytotoxicity. For instance, modifications leading to the introduction of different substituents can enhance or diminish biological activity .
| Substituent | MIC (µM) | TC50 (µM) |
|---|---|---|
| No substituent | 5.0 | 0.5 |
| Tetrazole | 2.6 | 0.1 |
| Oxadiazole | 3–8 | >10 |
Case Study: Anti-Tubercular Activity
In a systematic study examining the anti-tubercular activity of various derivatives of benzothiophene-1,1-dioxide, researchers found that specific substitutions at the C-3 position dramatically altered both the efficacy against Mycobacterium tuberculosis and the associated cytotoxicity in eukaryotic cells. The study concluded that understanding these relationships is crucial for developing new therapeutic agents with improved safety profiles .
Case Study: Cancer Research
Another study investigated the potential of this compound in inhibiting cancer cell proliferation. The compound was found to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways involving caspases . This suggests its potential role as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
